molecular formula C24H22O2 B11964177 2-Methyl-1,3,5-triphenyl-1,5-pentanedione CAS No. 10226-00-3

2-Methyl-1,3,5-triphenyl-1,5-pentanedione

Cat. No.: B11964177
CAS No.: 10226-00-3
M. Wt: 342.4 g/mol
InChI Key: XCVBREXJNRYOBA-UHFFFAOYSA-N
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Description

2-Methyl-1,3,5-triphenyl-1,5-pentanedione is an organic compound with the molecular formula C24H22O2. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, which includes a central pentanedione backbone with three phenyl groups and a methyl group attached. It is used in various fields of scientific research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3,5-triphenyl-1,5-pentanedione can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetone in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include a solvent such as ethanol and a base like sodium hydroxide. The reaction is carried out at room temperature and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The compound is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3,5-triphenyl-1,5-pentanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1,3,5-triphenyl-1,5-pentanedione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3,5-triphenyl-1,5-pentanedione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its effects are mediated through the modulation of enzyme activities and the alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triphenyl-1,5-pentanedione: Similar structure but lacks the methyl group.

    2-Methylene-1,3,5-triphenyl-1,5-pentanedione: Contains a methylene group instead of a methyl group.

Uniqueness

2-Methyl-1,3,5-triphenyl-1,5-pentanedione is unique due to the presence of the methyl group, which can influence its reactivity and properties

Properties

CAS No.

10226-00-3

Molecular Formula

C24H22O2

Molecular Weight

342.4 g/mol

IUPAC Name

2-methyl-1,3,5-triphenylpentane-1,5-dione

InChI

InChI=1S/C24H22O2/c1-18(24(26)21-15-9-4-10-16-21)22(19-11-5-2-6-12-19)17-23(25)20-13-7-3-8-14-20/h2-16,18,22H,17H2,1H3

InChI Key

XCVBREXJNRYOBA-UHFFFAOYSA-N

Canonical SMILES

CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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